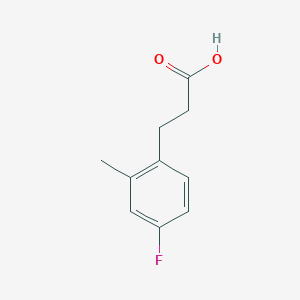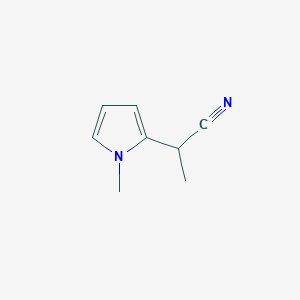
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPN is a pyrrole-based compound that has a unique structure and properties, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and signal transduction pathways. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in the regulation of cell growth and differentiation. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines and chemokines. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility as a reagent. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be easily synthesized in large quantities and purified using standard techniques. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be used as a reagent for various reactions, including nucleophilic addition, condensation, and substitution reactions. However, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile also has some limitations, including its potential toxicity and limited solubility in certain solvents. Care should be taken when handling 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile, and appropriate safety precautions should be followed.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile. One area of interest is the development of novel 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile derivatives with improved properties and activity. Another area of interest is the investigation of the mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile and its potential targets in cancer cells. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can also be used as a building block for the synthesis of novel materials and polymers with unique properties. The potential applications of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising candidate for further research and development.
In conclusion, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is a unique and versatile compound with potential applications in various fields. Its ease of synthesis, high purity, and versatility as a reagent make it an attractive candidate for scientific research. Further research is needed to fully understand the mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile involves the reaction of 1-methyl-2-pyrrolidinone with acrylonitrile in the presence of a base. The reaction yields 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile as a white crystalline solid with a melting point of 70-72°C. The purity of the compound can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. In material science, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has been used as a versatile reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
188908-89-6 |
|---|---|
Produktname |
2-(1-Methyl-1H-pyrrol-2-yl)propanenitrile |
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-(1-methylpyrrol-2-yl)propanenitrile |
InChI |
InChI=1S/C8H10N2/c1-7(6-9)8-4-3-5-10(8)2/h3-5,7H,1-2H3 |
InChI-Schlüssel |
ZFJMNHMNQGMJRH-UHFFFAOYSA-N |
SMILES |
CC(C#N)C1=CC=CN1C |
Kanonische SMILES |
CC(C#N)C1=CC=CN1C |
Synonyme |
1H-Pyrrole-2-acetonitrile,alpha,1-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



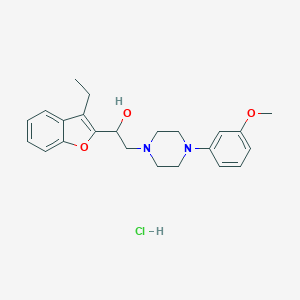
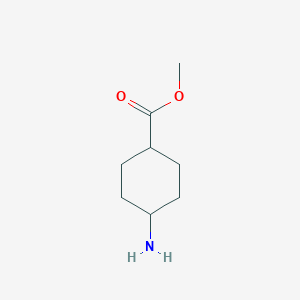
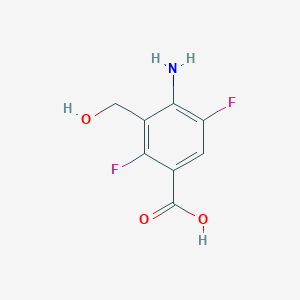
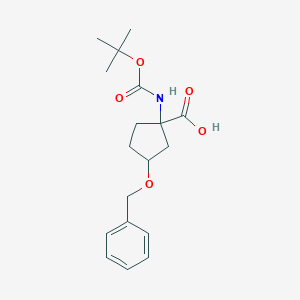
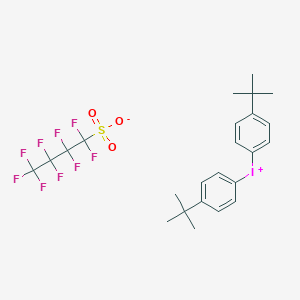
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
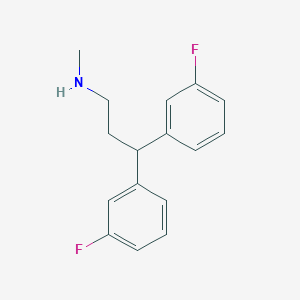
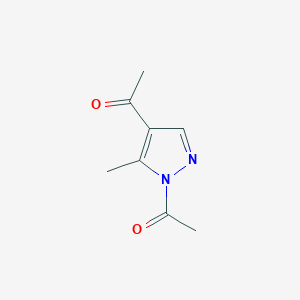
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
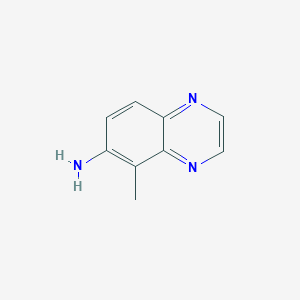
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
